molecular formula C16H22BrNO2 B13788862 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol CAS No. 64100-60-3

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol

Cat. No.: B13788862
CAS No.: 64100-60-3
M. Wt: 340.25 g/mol
InChI Key: MXKMWLFIQAWNMD-UHFFFAOYSA-N
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Description

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylamino group, and an ethylbenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-alpha-[[tert-butylamino]methyl]-7-methylbenzofuran-2-methanol
  • 5-Bromo-alpha-[[tert-butylamino]methyl]-7-propylbenzofuran-2-methanol

Uniqueness

5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

64100-60-3

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol

InChI

InChI=1S/C16H22BrNO2/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4/h6-8,13,18-19H,5,9H2,1-4H3

InChI Key

MXKMWLFIQAWNMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O

Origin of Product

United States

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